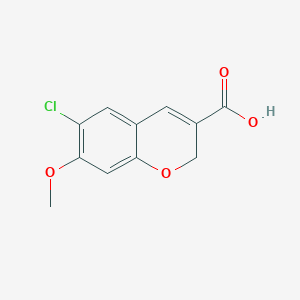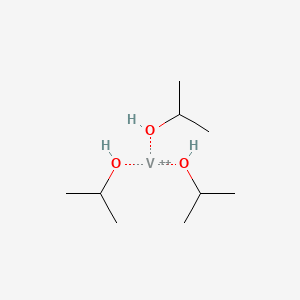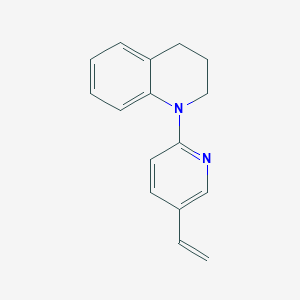
1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-5,7-dimethylquinoline with an appropriate alcohol under controlled conditions. One common method includes the use of 4-toluenesulfonic acid (TsOH.H2O) as a catalyst at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using eco-friendly and reusable catalysts. Techniques such as microwave and ultraviolet irradiation-promoted synthesis are employed to enhance yield and reduce reaction time .
化学反応の分析
Types of Reactions: 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .
科学的研究の応用
1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
類似化合物との比較
2-Chloroquinoline: Shares the quinoline core but lacks the ethanol group.
5,7-Dimethylquinoline: Similar structure but without the chlorine and ethanol groups.
Quinolinyl-pyrazoles: Another class of quinoline derivatives with distinct biological activities.
Uniqueness: 1-(2-Chloro-5,7-dimethylquinolin-3-yl)ethanol is unique due to the presence of both chlorine and ethanol groups, which confer specific chemical reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H14ClNO |
|---|---|
分子量 |
235.71 g/mol |
IUPAC名 |
1-(2-chloro-5,7-dimethylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO/c1-7-4-8(2)10-6-11(9(3)16)13(14)15-12(10)5-7/h4-6,9,16H,1-3H3 |
InChIキー |
IZMOSGMKVFYGTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)C(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B11870255.png)




![2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11870272.png)

![1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B11870280.png)





![4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870319.png)
